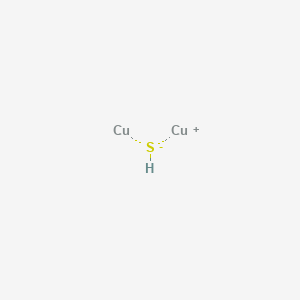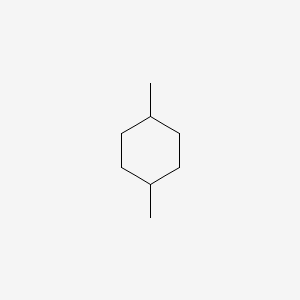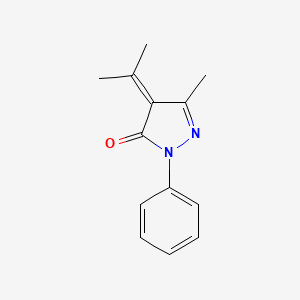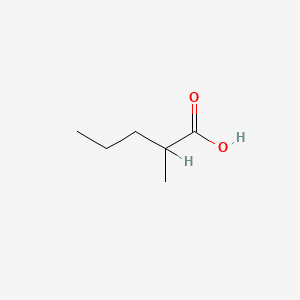
Copper(I) sulfide
Overview
Description
Copper(I) sulfide is a chemical compound composed of copper and sulfur, with the chemical formula Cu₂S. It is found naturally as the mineral chalcocite and is known for its black appearance. This compound has a narrow range of stoichiometry, typically ranging from Cu₁.997S to Cu₂.000S . This compound is insoluble in water but can dissolve in hydrochloric acid, ammonium hydroxide, and potassium cyanide .
Mechanism of Action
Target of Action
Copper(I) sulfide, also known as dicopper sulphide, primarily targets sulfide ores . These ores are the main raw materials for copper metal production . The compound interacts with these ores, leading to various chemical reactions and transformations .
Mode of Action
This compound interacts with its targets through a process known as electrochemical oxidation . This process involves the transformation of this compound to copper(II) sulfide . The electrochemical oxidation rate of this compound is determined by the dissolution of the passive layer and diffusion of the reagents and reaction products through it .
Biochemical Pathways
The dissolution of metal sulfides, such as those targeted by this compound, occurs via two chemical pathways: the thiosulfate or the polysulfide pathway . These pathways are determined by the mineralogy of the metal sulfides and their acid solubility . The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .
Pharmacokinetics
This compound nanostructures have enhanced physiochemical and pharmacokinetics characteristics in comparison to gold, silver, and carbon nanomaterials . The small-sized Cu x S y nanoparticles can absorb efficiently in the near-infrared region (NIR) above 700 nm, and the absorption can be tuned by altering their stoichiometries . Moreover, their easy removal through the kidneys overpowers the issue of toxicity caused by many inorganic substances .
Result of Action
The result of this compound’s action is the formation of a new phase of a this compound monolayer, denoted δ-Cu2S, with both novel electronic properties and superior oxidation resistance . This compound exhibits a modest direct band gap and an ultrahigh electron mobility . The marked difference between the electron and hole mobilities of δ-Cu2S suggests easy separation of electrons and holes for solar energy conversion .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of dissolved oxygen . For instance, the electrochemical oxidation rate of this compound is influenced by the transformation of >Cu (II) by sulfite to >Cu (I), a process that is initiated by the presence of dissolved oxygen .
Biochemical Analysis
Biochemical Properties
Copper(I) sulfide plays a significant role in biochemical reactions. It is used by essential metabolic enzymes for their activity . These enzymes are located in various intracellular compartments and outside cells . The complexity of copper metabolism and its precise homeostatic control are essential for cellular function .
Cellular Effects
This compound nanostructures have been shown to have enhanced physiochemical and pharmacokinetics characteristics in comparison to gold, silver, and carbon nanomaterials . The small-sized this compound nanoparticles have the advantage to absorb efficiently in the near-infrared region (NIR) above 700 nm and the absorption can be tuned by altering their stoichiometries .
Molecular Mechanism
This compound is a semiconductor with a modest direct band gap (1.26 eV) and an ultrahigh electron mobility of up to 6880 cm2V−1s−1 . The marked difference between the electron and hole mobilities of this compound suggests easy separation of electrons and holes for solar energy conversion .
Temporal Effects in Laboratory Settings
This compound exhibits superior oxidation resistance, due to the high activation energy of 1.98 eV for the chemisorption of O2 on this compound . This property makes this compound a promising 2D material for future applications in electronics and optoelectronics with high thermal and chemical stability .
Dosage Effects in Animal Models
Concerns over the safety of nano-Copper applications hamper their immediate implementation .
Metabolic Pathways
This compound is involved in various metabolic pathways. Copper homeostasis is essential for the development and function of many organisms . In humans, Copper misbalance causes serious pathologies and has been observed in a growing number of diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The transporters SLC31A1 (CTR1), SLC31A2 (CTR2), ATP7A and ATP7B regulate Copper content in cellular compartments and maintain Copper homeostasis .
Subcellular Localization
Cells utilize Copper in several compartments . After Copper entry into a cell, the group of proteins, named Copper chaperones, distribute Copper to specific protein targets in the cytosol, mitochondria, and the secretory pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(I) sulfide can be synthesized by treating copper with sulfur or hydrogen sulfide. The reaction rate depends on the particle size and temperature . The general reaction is: [ 2Cu + S \rightarrow Cu_2S ]
Industrial Production Methods: In industrial settings, this compound is often produced from chalcocite during the extraction of copper from its ores. The process typically involves roasting, which converts chalcocite to copper(I) oxide and sulfur dioxide: [ 2Cu_2S + 3O_2 \rightarrow 2Cu_2O + 2SO_2 ] The copper(I) oxide is then reduced to copper metal upon heating .
Types of Reactions:
Oxidation: this compound reacts with oxygen to form copper(I) oxide and sulfur dioxide: [ 2Cu_2S + 3O_2 \rightarrow 2Cu_2O + 2SO_2 ]
Reduction: this compound can be reduced to copper metal: [ Cu_2S + O_2 \rightarrow 2Cu + SO_2 ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen is commonly used as an oxidizing agent.
Reducing Agents: Hydrogen or carbon can be used as reducing agents.
Major Products:
Oxidation: Copper(I) oxide and sulfur dioxide.
Reduction: Copper metal and sulfur dioxide.
Scientific Research Applications
Copper(I) sulfide has a wide range of applications in scientific research due to its unique properties:
Comparison with Similar Compounds
Copper(I) sulfide can be compared with other copper sulfides and related compounds:
Copper(II) sulfide (CuS): Unlike this compound, copper(II) sulfide has a different oxidation state and crystal structure.
Copper(I) oxide (Cu₂O): Both compounds contain copper in the +1 oxidation state, but copper(I) oxide is an oxide rather than a sulfide.
Nickel(II) sulfide (NiS): This compound is similar in that it is a metal sulfide, but it contains nickel instead of copper.
Properties
IUPAC Name |
copper;copper(1+);sulfanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDYYAZGHBAPR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Cu].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041804 | |
| Record name | Dicopper sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Copper sulfide (Cu2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21112-20-9, 22205-45-4 | |
| Record name | Chalcocite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfide (Cu2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicopper sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicopper sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of copper(I) sulfide?
A1: this compound is represented by the molecular formula Cu2S. Its molecular weight is 159.16 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers commonly employ a suite of spectroscopic techniques to gain insights into the structural and electronic characteristics of this compound. These include UV-Vis absorption spectroscopy [, , , , ], near-infrared (NIR) spectroscopy [, ], X-ray diffraction (XRD) [, , , , , , ], X-ray photoelectron spectroscopy (XPS) [, , ], and electron paramagnetic resonance (EPR) [].
Q3: How does the stability of this compound nanoparticles vary with size, particularly in relation to phase transitions?
A3: Research indicates a size-dependent relationship between this compound nanoparticle size and its temperature-induced solid-solid phase transition. Specifically, smaller nanoparticles exhibit the high-chalcocite phase at lower temperatures, potentially even within the operating range of photovoltaic devices []. This size-dependent phase behavior presents opportunities for accessing morphologies not typically observed in bulk materials.
Q4: What are the implications of this compound's superionic phase transition for potential applications like LK-99?
A4: this compound undergoes a phase transition at 104 °C, transitioning from an ordered low-temperature phase to a high-temperature superionic phase []. This transition leads to sharp changes in electrical resistivity and heat capacity, potentially confounding the interpretation of purported superconductivity in materials like LK-99, which contain significant this compound fractions.
Q5: How does this compound function as a heterogeneous catalyst in the abatement of iohexol?
A5: this compound exhibits superior activation performance when combined with sulfite in the degradation of iohexol, a recalcitrant organic pollutant []. This activation stems from copper acting as the primary activation site, while reductive sulfur species facilitate the continuous regeneration of copper. The process effectively generates sulfate radicals (SO4•−), which contribute significantly to iohexol abatement.
Q6: What role does this compound play in catalyzing the coupling of aryl iodides with diaryl disulfides?
A6: this compound acts as a highly efficient, ligand-free catalyst in the cross-coupling reaction between aryl iodides and diaryl disulfides []. Notably, this catalytic process utilizes only 1 mol% of Cu2S, iron powder as a reductant, and potassium carbonate (K2CO3) as a base. This reaction proceeds in DMSO under an argon atmosphere, highlighting the potential of this compound in organic synthesis.
Q7: Have computational methods been used to model and understand the properties of this compound?
A7: Density-functional theory (DFT) calculations have been employed to predict the structural and electronic properties of this compound, particularly its digenite phase []. These calculations provide insights into the formation energies of point defects, surface energies, and electronic band structures, contributing to a deeper understanding of this material.
Q8: How do modifications to the this compound structure impact its properties and potential applications?
A8: While the provided research doesn't delve into specific structural modifications, it highlights the importance of controlling stoichiometry and morphology for tailoring properties []. For example, copper-deficient this compound (Cu2–xS) exhibits distinct optical and electronic properties compared to stoichiometric Cu2S. This understanding of structure-property relationships is crucial for optimizing this compound for various applications.
Q9: How does the dissolution of this compound vary depending on the surrounding medium, and what are the implications for its applications?
A10: While the provided research doesn't directly address this compound dissolution, it highlights that this compound can be leached using ammoniacal solutions with varying compositions, leading to the separation of copper from other metals in electronic waste []. This suggests that the dissolution behavior of this compound is highly sensitive to the chemical environment, which is a crucial factor to consider in applications such as hydrometallurgy and environmental remediation.
Q10: Are there alternative materials being investigated that could potentially replace this compound in specific applications?
A11: Yes, alternative environmentally friendly and earth-abundant materials are being investigated for similar applications. These include iron disulfide (FeS2), tin sulfide (SnS), tin selenide (SnSe), bismuth sulfide (Bi2S3), and ternary/quaternary copper chalcogenides like copper zinc tin sulfide (Cu2ZnSnS4, CZTS) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2,4'-Bipyridine]-3-carboxylic acid hydrochloride](/img/structure/B3421669.png)


![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3421706.png)

